molecular formula C13H19NO B13657412 Cyclopentyl(4-methoxyphenyl)methanamine

Cyclopentyl(4-methoxyphenyl)methanamine

Cat. No.: B13657412
M. Wt: 205.30 g/mol
InChI Key: MXCXFNDZRCOLQJ-UHFFFAOYSA-N
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Description

Cyclopentyl(4-methoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO. It is characterized by a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl(4-methoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethylamine with 4-methoxybenzaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation over a palladium catalyst can also be employed to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl(4-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(4-methoxyphenyl)methanol
  • Cyclopentyl(4-methoxyphenyl)ketone
  • Cyclopentyl(4-methoxyphenyl)carboxylic acid

Uniqueness

Cyclopentyl(4-methoxyphenyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methanamine moiety allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential therapeutic applications set it apart from structurally similar compounds .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

cyclopentyl-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10,13H,2-5,14H2,1H3

InChI Key

MXCXFNDZRCOLQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCCC2)N

Origin of Product

United States

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